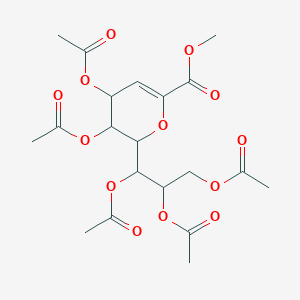

5-cyclopentyl-4-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

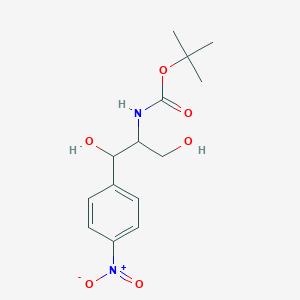

5-シクロペンチル-4-ニトロ-1H-ピラゾールは、2つの隣接する窒素原子を含む五員環構造を特徴とする複素環化合物です。 この化合物は、有機合成と医薬品化学における多用途性で知られるピラゾールファミリーに属します 。 ピラゾール環上のシクロペンチル基とニトロ基の存在は、この化合物に独特の化学的性質を与え、さまざまな科学研究分野で注目されています。

2. 製法

合成経路と反応条件

5-シクロペンチル-4-ニトロ-1H-ピラゾールの合成は、通常、シクロペンタノンとヒドラジン水和物を反応させて対応するヒドラゾンを生成することから始まります。 この中間体は、その後、濃硝酸と硫酸の混合物を使用してニトロ化され、最終生成物が得られます 。 温度や反応時間などの反応条件は、化合物の収率と純度を最適化する上で重要です。

工業生産方法

5-シクロペンチル-4-ニトロ-1H-ピラゾールの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、自動反応器と反応パラメーターの精密な制御を使用して、一貫した品質と高収率を確保することを伴います。 再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、化合物を純粋な形で得ることが不可欠です .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopentyl-4-nitro-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product . The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

化学反応の分析

反応の種類

5-シクロペンチル-4-ニトロ-1H-ピラゾールは、次のようなさまざまな化学反応を起こします。

酸化: ニトロ基はさらに酸化されてニトロソ誘導体になる可能性があります。

還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: ハロゲン、ハロアルカン、アシルクロリドなどの試薬は、さまざまな条件下で使用され、ピラゾール環にさまざまな置換基を導入します.

形成される主な生成物

酸化: ニトロソ誘導体の形成。

還元: アミノ誘導体の形成。

科学的研究の応用

5-シクロペンチル-4-ニトロ-1H-ピラゾールは、科学研究でいくつかの応用があります。

化学: より複雑な複素環化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用や抗がん作用など、潜在的な生物活性が調査されています。

医学: 新しい医薬品の開発のための潜在的なリード化合物として検討されています。

作用機序

5-シクロペンチル-4-ニトロ-1H-ピラゾールの作用機序には、特定の分子標的との相互作用が含まれます。 ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために、生体還元を受けることができます。これにより、さまざまな生物学的効果が生じます。 この化合物は、特定の酵素や受容体を阻害し、細胞経路やプロセスに影響を与える可能性もあります .

6. 類似の化合物との比較

類似の化合物

3,5-ジアミノ-4-ニトロ-1H-ピラゾール: 構造は似ていますが、シクロペンチル基の代わりにアミノ基を持っています。

1-メチル-3-プロピル-4-ニトロ-1H-ピラゾール: 構造は似ていますが、異なるアルキル置換基を持っています.

独自性

5-シクロペンチル-4-ニトロ-1H-ピラゾールは、独特の立体および電子特性を与えるシクロペンチル基の存在により、ユニークです。 この独自性は、反応性と生物活性に影響を与える可能性があり、特定の用途に貴重な化合物になります .

類似化合物との比較

Similar Compounds

3,5-diamino-4-nitro-1H-pyrazole: Similar in structure but with amino groups instead of a cyclopentyl group.

1-methyl-3-propyl-4-nitro-1H-pyrazole: Similar in structure but with different alkyl substituents.

Uniqueness

5-cyclopentyl-4-nitro-1H-pyrazole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

特性

分子式 |

C8H11N3O2 |

|---|---|

分子量 |

181.19 g/mol |

IUPAC名 |

5-cyclopentyl-4-nitro-1H-pyrazole |

InChI |

InChI=1S/C8H11N3O2/c12-11(13)7-5-9-10-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,9,10) |

InChIキー |

LAIYNHBDFJGIFY-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)C2=C(C=NN2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)

![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)

![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)

![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)

![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)

![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)